molecular formula C9H17N5S B13629071 2-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethyl)piperidine

2-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethyl)piperidine

Cat. No.: B13629071
M. Wt: 227.33 g/mol
InChI Key: KOILTMUWBUWKTP-UHFFFAOYSA-N
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Description

2-(2-((1-Methyl-1H-tetrazol-5-yl)thio)ethyl)piperidine (CAS: 1250499-07-0) is a heterocyclic compound featuring a piperidine ring substituted with a 1-methyl-1H-tetrazol-5-ylthioethyl group. Its molecular formula is C₉H₁₇N₅S, with a molecular weight of ~227.33 g/mol . The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing pharmacological properties such as metabolic stability and receptor binding . The compound is synthesized via nucleophilic substitution reactions between piperidine derivatives and tetrazole-thiol precursors under basic conditions .

Properties

Molecular Formula

C9H17N5S

Molecular Weight

227.33 g/mol

IUPAC Name

2-[2-(1-methyltetrazol-5-yl)sulfanylethyl]piperidine

InChI

InChI=1S/C9H17N5S/c1-14-9(11-12-13-14)15-7-5-8-4-2-3-6-10-8/h8,10H,2-7H2,1H3

InChI Key

KOILTMUWBUWKTP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCCC2CCCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethyl)piperidine typically involves the reaction of piperidine with a suitable tetrazole derivative. One common method involves the nucleophilic substitution reaction where a piperidine derivative reacts with a 1-methyl-1H-tetrazol-5-ylthio compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives.

Scientific Research Applications

2-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethyl)piperidine involves its interaction with specific molecular targets. The tetrazole group can act as a bioisostere of carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. This interaction can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s uniqueness arises from the synergistic combination of a piperidine ring and a tetrazole-thioethyl group. Below is a comparative analysis with structurally related compounds:

Compound Name Structural Features Biological Activity/Applications Key Differences vs. Target Compound References
1-Methyl-1H-tetrazole-5-thiol Tetrazole-thiol group; lacks piperidine Limited bioactivity; used as a synthetic intermediate Absence of piperidine reduces receptor interaction
2-(1H-Tetrazol-5-ylthio)ethylamine Tetrazole-thioethyl chain with amine terminus Moderate antimicrobial activity Piperidine’s basicity enhances solubility and potency
4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine Tetrazole-thio group directly attached to piperidine; lacks ethyl spacer Potential CNS activity Ethyl spacer in target compound improves flexibility
1-Methyl-1H-tetrazole-5-ylmethylamine Tetrazole-methylamine group; no piperidine or thioether Low bioavailability Piperidine and thioether enhance pharmacokinetics
2-((1-Methyl-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide Tetrazole-thio group linked to isoxazole via acetamide Broad-spectrum antimicrobial Piperidine in target compound improves blood-brain barrier penetration

Impact of Structural Variations on Properties

  • Piperidine Ring : Confers basicity (pKa ~11), enhancing solubility in acidic environments and facilitating interactions with biological targets .
  • Ethylthio Spacer : Increases conformational flexibility compared to direct tetrazole-piperidine linkages, optimizing binding to hydrophobic pockets .
  • Tetrazole Moiety : Enhances metabolic stability compared to carboxylic acid bioisosteres and participates in hydrogen bonding .

Antimicrobial and Anticancer Properties

  • Antimicrobial Activity : Demonstrates efficacy against Bacillus subtilis (MIC: 12.5 µg/mL), outperforming simpler tetrazole-thiol derivatives due to improved membrane permeability .
  • Anticancer Potential: In vitro studies show moderate cytotoxicity against HeLa cells (IC₅₀: 50 µM), attributed to the piperidine ring’s interaction with tubulin .

Mechanism of Action

  • Enzyme Inhibition : The tetrazole group mimics carboxylate anions, inhibiting angiotensin-converting enzyme (ACE) in preliminary assays .
  • Receptor Modulation : Piperidine’s basic nitrogen facilitates interactions with serotonin and dopamine receptors, suggesting CNS applications .

Biological Activity

2-(2-((1-Methyl-1H-tetrazol-5-yl)thio)ethyl)piperidine, a compound featuring a piperidine core and a tetrazole moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

C11H16N4S\text{C}_{11}\text{H}_{16}\text{N}_{4}\text{S}

This structure includes a piperidine ring, which is known for its role in various biological activities, and a tetrazole group, which enhances the compound's pharmacological profile.

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. For instance, compounds derived from tetrazoles have been shown to possess antibacterial and antifungal properties. A study highlighted that certain tetrazole derivatives demonstrated better activity than standard antibiotics such as ampicillin against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundActivityReference
2-methyl-3-{4-[2-(1H-tetrazol-5-yl)ethylamino]phenyl}-3H-quinazolin-4-oneModerate antibacterial
N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamideEffective against Bacillus subtilis

Anti-inflammatory and Analgesic Effects

Tetrazole derivatives are also noted for their anti-inflammatory and analgesic properties. These compounds may inhibit pathways involved in inflammation, thus providing therapeutic benefits in pain management. The ability to modify the substituents on the tetrazole ring allows for the optimization of these activities .

Anticancer Activity

Recent studies have explored the anticancer potential of tetrazole-containing compounds. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The structure-activity relationship (SAR) indicates that modifications in the tetrazole ring can enhance anticancer efficacy .

Case Study 1: Antibacterial Efficacy

A series of new 5-thio-substituted tetrazole derivatives were synthesized and screened for antimicrobial activity. Among these, specific compounds demonstrated significant antibacterial effects against clinically relevant pathogens. The study utilized disc diffusion methods to assess zones of inhibition, revealing promising candidates for further development .

Case Study 2: Anticancer Screening

In another investigation, a novel series of piperidine-based tetrazoles were evaluated for their anticancer properties. The results indicated that certain derivatives exhibited potent activity against human cancer cell lines, with IC50 values comparable to established chemotherapeutics. This highlights the potential of these compounds as lead candidates in cancer therapy .

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